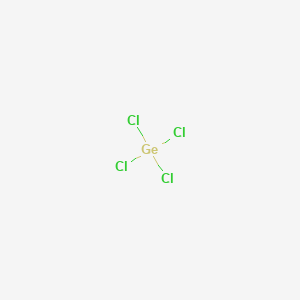

四氯化锗

描述

Germanium tetrachloride (GeCl4) is a covalently bonded compound composed of one germanium atom and four chlorine atoms. It is a colorless, volatile liquid that is highly toxic and corrosive. It is used in the synthesis of various organic compounds and inorganic compounds, as well as in the production of pharmaceuticals, dyes, and other specialty chemicals. It is also used in the manufacture of semiconductors, optical fibers, and polymers.

科学研究应用

半导体制造

四氯化锗: 在半导体行业中至关重要。 它用作通过氢还原生产高纯度锗的前体 。 该过程涉及液态 GeCl₄ 的催化氢还原,以生产锗纳米材料,由于其优异的光电转换效率,锗纳米材料对于微电子学和太阳能电池至关重要 。

光纤

在光纤领域,GeCl₄ 用于提高光纤线路中二氧化硅玻璃芯的折射率 。这种掺杂过程通过防止信号损失来提高信号传输质量,这对保持长距离数据传输的完整性至关重要。

红外光学

由于其优异的红外透射率,GeCl₄ 用于红外光学元件的制造 。这些被用于各种应用,如热成像、夜视设备和光谱学。

光伏器件

GeCl₄ 用于生产光伏器件的锗衬底 。这些器件将光转换为电,受益于锗的高光电转换效率,使其成为太阳能应用的宝贵材料。

纳米材料合成

该化合物在锗纳米材料的合成中起着重要作用。 研究人员利用 GeCl₄ 制备锗纳米颗粒和纳米线,这些材料在电子学、光子学以及作为化学反应中的催化剂方面有应用 。

光学镀膜

四氯化锗用于光学镀膜的沉积。 这些涂层应用于透镜和其他光学元件以修改其反射和透射特性,这对提高光学系统的性能至关重要 。

化学气相沉积 (CVD)

GeCl₄ 是 CVD 过程中在衬底上制造锗薄膜的关键试剂 。这种技术广泛用于电子行业,以生产具有精确厚度和高纯度的材料层。

先进材料研究

最后,GeCl₄ 是其在先进材料应用中的潜力的持续研究的主题。 研究正在探索其在新型半导体器件、自旋电子学和其他尖端技术中的应用 。

作用机制

Target of Action

Germanium tetrachloride (GeCl4), also known as Tetrachlorogermane, is primarily used as an intermediate in the production of purified germanium metal . Its primary targets are the germanium metal or its oxide (GeO2) that it helps to purify .

Mode of Action

Germanium tetrachloride interacts with its targets through a series of chemical reactions. It can be generated directly from germanium dioxide (GeO2) by dissolving the oxide in concentrated hydrochloric acid . In the presence of hydrogen chloride, germanium tetrachloride can be synthesized via a dichlorogermylene intermediate .

Biochemical Pathways

The biochemical pathways affected by germanium tetrachloride primarily involve the conversion of GeCl4 to germanium metal or its oxide (GeO2). This process involves the hydrogen reduction of germanium tetrachloride . The GeCl4 can be rehydrolyzed with deionized water to produce pure GeO2, which is then reduced under hydrogen to produce germanium metal .

Pharmacokinetics

Information on the pharmacokinetics of germanium tetrachloride is limited. It’s known that the compound has high tissue availability .

Result of Action

The result of germanium tetrachloride’s action is the production of purified germanium metal or its oxide (GeO2). This is crucial for various applications, including the production of fiber optics .

Action Environment

The action of germanium tetrachloride is influenced by various environmental factors. For instance, the temperature, feed ratio, and pressure can affect the germanium deposition rate during the GeCl4 hydrogen reduction process . Optimal operating conditions for germanium preparation via the hydrogen reduction of GeCl4 have been determined .

安全和危害

未来方向

Germanium telluride (GeTe)-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering .

属性

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of germanium tetrachloride?

A1: Germanium tetrachloride is represented by the molecular formula GeCl4 and has a molecular weight of 214.40 g/mol.

Q2: Is there spectroscopic data available for germanium tetrachloride?

A2: Yes, researchers have utilized infrared (IR) spectroscopy, ¹H NMR spectroscopy, and ⁷⁷Se NMR spectroscopy to characterize germanium tetrachloride and its derivatives. [, , ] These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q3: Can you explain the significance of germanium tetrachloride purity in optical fiber production?

A3: High-purity germanium tetrachloride is crucial in optical fiber manufacturing as impurities can significantly impact the optical properties of the final product. [, , ] Contaminants can lead to signal attenuation and other performance issues.

Q4: What methods are employed to purify germanium tetrachloride?

A4: Several methods are available for purifying germanium tetrachloride, including:

- Multiple Distillation: A common commercial process involving repeated distillations in the presence of chlorine and hydrochloric acid. []

- Extraction with Hydrochloric Acid and Oxidizing Agent: This method leverages the differing solubilities of germanium tetrachloride and its impurities in hydrochloric acid. []

- Cold Plasma Treatment: An innovative technique using cold plasma to target and remove hydrogen-containing impurities. [, , , ]

Q5: How can germanium be recovered from industrial byproducts?

A5: Germanium can be effectively recovered from various industrial wastes:

- Hydrolysis Filtrate of Germanium Tetrachloride: Magnesium compounds can precipitate germanium from the filtrate, which is then converted back to germanium tetrachloride via distillation. []

- Zinc Dross: A multi-step process involving oxidation, leaching, and distillation can recover germanium from zinc dross with high efficiency. []

- Bismuth Germanate Crystal Processing Wastes: Treating these wastes with hydrochloric acid and potassium permanganate allows for the separation and recovery of both germanium and bismuth. []

- Chromium-Germanium Alloy Waste Material: A wet method employing a sodium hydroxide and hydrogen peroxide dissolution system can effectively recover germanium from this complex waste stream. []

Q6: How does germanium tetrachloride react with hydrogen?

A6: Hydrogen reduction of germanium tetrachloride is a key process for producing elemental germanium. [] Thermodynamic analysis reveals five independent reactions occurring within the Ge-Cl-H system, with temperature, pressure, and feed ratio significantly influencing the deposition rate of germanium. []

Q7: Can you describe the use of germanium tetrachloride in synthesizing organogermanium compounds?

A7: Germanium tetrachloride serves as a starting material in various organogermanium syntheses:

- Synthesis of Germanium β-Methalloxides: Reacting germanium tetrachloride with 3-methallyl alcohol in the presence of ammonia yields germanium tetra-β-methalloxide. []

- Production of Poly(trimethylgermylmethyl methacrylate–co–chloromethylstyrene): This organogermanium resist material is synthesized using a process starting from germanium tetrachloride. []

Q8: Are there any applications of germanium tetrachloride in coordination chemistry?

A8: Yes, germanium tetrachloride forms complexes with various ligands:

- Complexes with Niacin, Nicotinic Amide, and Isonicotinic Hydrazide: These complexes exhibit antihypoxic, hepatoprotective, antioxidant, and membrane-stabilizing properties. []

- Sulfomanide Schiff Base Complexes: These complexes have been synthesized and characterized, providing insights into germanium's coordination behavior. []

Q9: What are the environmental concerns related to germanium tetrachloride?

A9: While germanium tetrachloride is essential for various industrial applications, its release into the environment raises concerns due to potential risks to ecosystems. [] Research on its ecotoxicological effects and mitigation strategies is crucial.

Q10: Are there alternative methods for germanium processing with reduced environmental impact?

A10: Yes, researchers are exploring chlorine-free protocols for processing germanium, aiming to minimize the environmental footprint associated with traditional methods reliant on chlorine and hydrochloric acid. []

Q11: How are impurities in germanium tetrachloride analyzed?

A11: Several analytical techniques are used to identify and quantify impurities in high-purity germanium tetrachloride:

- Zeeman-effect electrothermal atomic absorption spectrometry: This method offers high sensitivity for determining trace elements in various germanium-containing materials. []

- Gas chromatographic-mass spectrometry: This technique, coupled with hydrolysis and extraction steps, enables the identification and quantification of a wide range of organic and inorganic impurities. []

Q12: What are some emerging areas of research related to germanium tetrachloride?

A12: Ongoing research focuses on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)